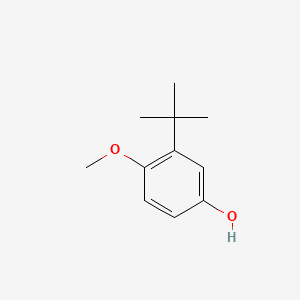

3-tert-Butyl-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOYOUMVYICGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058963 | |

| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-32-4 | |

| Record name | 2-tert-Butyl-4-hydroxyanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A03IJ8ROOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Antioxidant Mechanism of 3-tert-Butyl-4-methoxyphenol (BHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-4-methoxyphenol, commonly known as Butylated Hydroxyanisole (BHA), is a synthetic phenolic antioxidant extensively utilized as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1][2] Chemically, BHA is a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole, with the 3-isomer being predominant.[3][4] Its primary function is to inhibit autoxidation, particularly of fats and oils, thereby extending the shelf life and maintaining the quality of various products.[1][2] The antioxidant efficacy of BHA stems from a multifaceted mechanism that includes direct free radical scavenging and the modulation of endogenous cellular defense systems. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Antioxidant Mechanism: Free Radical Scavenging

The principal antioxidant action of BHA is its function as a "chain-breaking" antioxidant.[1] The process of lipid peroxidation occurs via a free radical chain reaction involving initiation, propagation, and termination steps. BHA intervenes in the propagation phase by donating a hydrogen atom from its phenolic hydroxyl (-OH) group to lipid free radicals, such as peroxyl radicals (ROO•).[1]

This hydrogen donation neutralizes the highly reactive lipid radical, converting it into a more stable lipid hydroperoxide (ROOH) and terminating the chain reaction.[1] In this process, BHA itself is converted into a phenoxy radical. This BHA radical is relatively stable and unreactive due to two main features:

-

Resonance Stabilization: The unpaired electron can be delocalized across the aromatic ring.

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the radical center, preventing it from initiating new oxidation chains.[5]

This ability to effectively "trap" free radicals without propagating the oxidative cascade is the cornerstone of BHA's preservative action.

Caption: BHA's radical scavenging mechanism, terminating lipid peroxidation.

Modulation of Cellular Antioxidant Pathways: The Nrf2-Keap1 Axis

Beyond direct chemical interactions, BHA exerts a powerful indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway is a master regulator of the cellular antioxidant and detoxifying response.

Mechanism of Activation:

-

Basal State: Under normal conditions, Nrf2 is anchored in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's continuous ubiquitination and degradation by the proteasome.[6][8]

-

Activation by BHA: BHA and its primary metabolite, tert-butylhydroquinone (B1681946) (tBHQ), are potent inducers of this pathway.[6] They are thought to react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.

-

Nrf2 Translocation and Gene Expression: Once liberated from Keap1, Nrf2 translocates into the nucleus. There, it heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7][8] This binding initiates the transcription of a broad array of cytoprotective genes, including:

-

Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs).[6][9]

-

Glutathione Metabolism: Enzymes involved in the synthesis and regeneration of glutathione (GSH), a critical intracellular antioxidant.[9]

-

BHA's induction of the Nrf2 pathway is also associated with the activation of Mitogen-Activated Protein Kinases (MAPKs), such as JNK1 and ERK2, which can further modulate this response.[6][12]

Caption: Activation of the Nrf2/ARE signaling pathway by BHA.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of BHA has been quantified using various assays. The data below summarizes its activity, often in comparison to other synthetic antioxidants like Butylated Hydroxytoluene (BHT).

| Assay | Analyte | Result (IC50 or equivalent) | Reference |

| DPPH Radical Scavenging | BHA | IC50: 0.0052 mg/mL | [13] |

| DPPH Radical Scavenging | BHT | IC50: 0.011 mg/mL | [13] |

| FRAP (Ferric Reducing Power) | BHA | 8333 ± 7.44 µmol Fe²⁺/g | [13] |

| FRAP (Ferric Reducing Power) | BHT | 8666 ± 7.22 µmol Fe²⁺/g | [13] |

| Radical Scavenging Capacity | 2% BHA in HDPE Cap | 22.02% | [14] |

| IC50: The concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates greater antioxidant capacity. |

Effect on Cellular Antioxidant Enzymes

Consistent with its role as an Nrf2 activator, BHA treatment has been shown to enhance the activity of key enzymes involved in glutathione metabolism. Studies in mice have demonstrated that dietary supplementation with BHA leads to:

-

A significant increase in Glutathione S-transferase (GST) activity, which is crucial for detoxifying harmful compounds.[9][15]

-

A slight enhancement in the activity of glutathione reductase , an enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized state (GSSG).[9]

-

An increase in epoxide hydrolase activity.[15]

These enzymatic changes bolster the cell's overall capacity to neutralize reactive oxygen species (ROS) and electrophilic toxins, demonstrating a key indirect mechanism of BHA's protective effects.[9]

Synergistic and Pro-oxidant Properties

Synergism: BHA is often formulated with other antioxidants to achieve a synergistic effect, where the combined antioxidant activity is greater than the sum of the individual components.[1][3]

-

With BHT: BHT can regenerate BHA by donating a hydrogen atom to the BHA phenoxy radical, thereby restoring its antioxidant capacity.[16]

-

With TBHQ or Propyl Gallate (PG): When mixed with a more potent antioxidant like TBHQ or PG, the synergist is consumed first, effectively "sparing" or protecting BHA from oxidation.[1][16]

-

With Ascorbyl Palmitate (AP): AP, a lipid-soluble form of Vitamin C, can regenerate BHA, enhancing its ability to scavenge free radicals and delay oxidative degradation in formulations.[17]

Pro-oxidant Effects: It is critical for researchers to recognize that under certain conditions, such as high concentrations or in the presence of transition metal ions, phenolic antioxidants like BHA can exhibit pro-oxidant activity.[3][18] This can involve the generation of phenoxyl radicals that, instead of terminating oxidation, may participate in redox cycling to produce ROS, potentially leading to cellular damage.[2][19]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the antioxidant mechanism of BHA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.21 mg/mL) in methanol. Prepare a series of dilutions of BHA in methanol.[20]

-

Reaction Mixture: In a 96-well plate or cuvette, mix the BHA solution (e.g., 130 µL) with the DPPH solution (e.g., 70 µL).[20]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes to allow the reaction to reach completion.[20]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank (methanol) and a positive control (e.g., ascorbic acid) should be run in parallel.

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the BHA sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting RSA (%) against the concentration of BHA.[13]

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: This method uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Methodology:

-

Cell Culture: Plate cells (e.g., primary hepatocytes) and allow them to adhere.[21]

-

Pre-treatment: Pre-treat the cells with various concentrations of BHA (e.g., 0-10 µM) for a specified time (e.g., 30 minutes).[21]

-

Oxidative Stress Induction: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) to the cell culture medium.[21]

-

Probe Loading: Wash the cells and incubate them with DCFH-DA solution in the dark.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the intracellular fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm). An increase in fluorescence intensity correlates with higher levels of intracellular ROS. BHA's protective effect is observed as a significant attenuation of the H₂O₂-induced fluorescence increase.[21]

-

Western Blot Analysis for Nrf2 Pathway Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 pathway (e.g., Nrf2, Keap1, HO-1, NQO1) following BHA treatment.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with BHA for a designated time. Harvest and lyse the cells using a suitable lysis buffer to extract total protein. For Nrf2, nuclear and cytoplasmic fractionation may be required to observe translocation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the level of protein expression, which can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

-

Conclusion

The antioxidant mechanism of this compound is a robust, dual-action process. It acts directly as a potent chain-breaking free radical scavenger, a property crucial for its role as a preservative. Concurrently, it functions as an indirect antioxidant by activating the Nrf2 signaling pathway, which upregulates a comprehensive suite of endogenous antioxidant and detoxification enzymes. This combination of direct chemical quenching and enhancement of cellular defenses makes BHA a highly effective antioxidant. However, a comprehensive understanding for research and development applications must also consider its synergistic potential with other antioxidants and the possibility of pro-oxidant behavior under specific chemical conditions.

References

- 1. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 2. Butylated hydroxyanisole in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 4. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 signaling pathway: Pivotal roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative effects of antioxidants on enzymes involved in glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. allergyresearchgroup.com [allergyresearchgroup.com]

- 12. Butylated hydroxyanisole and its metabolite tert-butylhydroquinone differentially regulate mitogen-activated protein kinases. The role of oxidative stress in the activation of mitogen-activated protein kinases by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. seejph.com [seejph.com]

- 18. researchgate.net [researchgate.net]

- 19. A review of the occurrence, metabolites and health risks of butylated hydroxyanisole (BHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protective effect of butylated hydroxylanisole against hydrogen peroxide-induced apoptosis in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of 2-tert-butyl-4-methoxyphenol in Free Radical Scavenging: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-4-methoxyphenol (B74144), a synthetic antioxidant commonly known as Butylated Hydroxyanisole (BHA), is widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries.[1] Its primary function lies in its ability to inhibit oxidation by neutralizing free radicals, thereby preventing the degradation of products and extending their shelf life. This technical guide provides an in-depth analysis of the free radical scavenging properties of 2-tert-butyl-4-methoxyphenol, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.

Core Mechanism of Free Radical Scavenging

The antioxidant activity of 2-tert-butyl-4-methoxyphenol is primarily attributed to its chemical structure. Comprising a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole, its phenolic hydroxyl group is the key to its function. This group can donate a hydrogen atom to a free radical, a highly reactive molecule with an unpaired electron. This donation stabilizes the free radical, terminating the oxidative chain reaction. The resulting 2-tert-butyl-4-methoxyphenol radical is relatively stable due to the resonance delocalization of the unpaired electron around the aromatic ring and the steric hindrance provided by the tert-butyl group, which prevents it from initiating new oxidation chains.

Quantitative Assessment of Scavenging Properties

The efficacy of an antioxidant is quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The following tables summarize the reported IC50 values for 2-tert-butyl-4-methoxyphenol against various free radicals.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| IC50 Value (µg/mL) | Reference |

| 112.05 | [2] |

| 29.82 | [3] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| IC50 Value (µg/mL) | Reference |

| 29.82 | [3] |

Table 3: Superoxide Radical Scavenging Activity

| IC50 Value | Assay System | Reference |

| Higher than its dimer, bis-BHA | O2(-)-scavenging assay | [4] |

Table 4: Hydroxyl Radical Scavenging Activity

| Observation | Assay System | Reference |

| Effective in preventing degradation | Deoxyribose assay | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are step-by-step protocols for the most common assays used to evaluate the free radical scavenging properties of 2-tert-butyl-4-methoxyphenol.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or other suitable solvent)

-

2-tert-butyl-4-methoxyphenol (BHA)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Sample Solutions: Prepare a stock solution of BHA in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

To a 96-well plate, add 100 µL of the various concentrations of the BHA solution.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A control for each sample concentration should contain 100 µL of the BHA solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the sample with DPPH.

-

A_sample_control is the absorbance of the sample without DPPH.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of BHA.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

2-tert-butyl-4-methoxyphenol (BHA)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of BHA and a series of dilutions in the same solvent used for the working ABTS•+ solution.

-

Assay:

-

To a 96-well plate, add 20 µL of the various concentrations of the BHA solution.

-

Add 180 µL of the working ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of BHA.

Signaling Pathways and Molecular Interactions

While the primary antioxidant mechanism of 2-tert-butyl-4-methoxyphenol is direct free radical scavenging, some studies suggest its interaction with cellular signaling pathways. Research has indicated that BHA may modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways.[6] The activation of these pathways can influence cellular responses to oxidative stress. However, the precise mechanisms and the direct linkage between its free radical scavenging activity and the modulation of these signaling cascades require further investigation.

Visualizations

General Mechanism of Action

Caption: Hydrogen donation from BHA to a free radical.

DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Potential Signaling Pathway Involvement

References

- 1. libir.josai.ac.jp [libir.josai.ac.jp]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of the alkyl and peroxy radical-scavenging activity of 2-t-butyl-4-methoxyphenol (BHA) and its dimer, and their theoretical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butylated hydroxyanisole and its metabolite tert-butylhydroquinone differentially regulate mitogen-activated protein kinases. The role of oxidative stress in the activation of mitogen-activated protein kinases by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-tert-Butyl-4-hydroxyanisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-4-hydroxyanisole (3-BHA) is a key synthetic phenolic antioxidant and a primary component of the widely used food and cosmetic preservative, butylated hydroxyanisole (BHA). Its ability to scavenge free radicals makes it a crucial ingredient in preventing oxidative degradation of fats and oils, thereby extending the shelf life of numerous products.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 3-BHA, tailored for professionals in research, science, and drug development.

Chemical Structure and Isomerism

Butylated hydroxyanisole (BHA) is commercially available as a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole. The 3-isomer is the predominant form in commercial preparations.[1] The chemical structure consists of a phenol (B47542) ring substituted with a tert-butyl group and a methoxy (B1213986) group. The IUPAC name for the 3-isomer is 2-tert-butyl-4-methoxyphenol.

Structure of 3-tert-butyl-4-hydroxyanisole:

The presence of the hydroxyl (-OH) group is central to its antioxidant activity, while the bulky tert-butyl group influences its physical properties and solubility.

Chemical and Physical Properties

A summary of the key quantitative chemical and physical properties of 3-tert-butyl-4-hydroxyanisole is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [3] |

| Molecular Weight | 180.24 g/mol | [3] |

| CAS Number | 121-00-6 | [4] |

| Appearance | White to off-white waxy solid or crystalline powder | [5] |

| Melting Point | 69-71 °C | [6] |

| Boiling Point | 264-270 °C | [1] |

| Density | 1.058 g/cm³ | |

| Vapor Pressure | 0.00248 mmHg at 25 °C | [3] |

| pKa (Predicted) | 10.57 | [7] |

| Water Solubility | Insoluble | [6] |

| Solubility in Organic Solvents | Freely soluble in ethanol, methanol, propylene (B89431) glycol, acetone, and DMSO. Soluble in fats and oils. | [6] |

Antioxidant Mechanism: Free Radical Scavenging

The primary mechanism by which 3-tert-butyl-4-hydroxyanisole exerts its antioxidant effect is through the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This process neutralizes the highly reactive free radical, terminating the oxidative chain reaction. The resulting BHA radical is stabilized by resonance, making it less reactive and unable to propagate the chain reaction.[1][2]

References

- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 2. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 3. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]

- 5. 3-TERT-BUTYL-4-HYDROXYANISOLE | 121-00-6 [chemicalbook.com]

- 6. 3-tert-Butyl-4-Hydroxyanisole - LKT Labs [lktlabs.com]

- 7. Human Metabolome Database: Showing metabocard for 3-tert-Butyl-4-hydroxyanisole (HMDB0059925) [hmdb.ca]

The Role of 3-tert-Butyl-4-methoxyphenol in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-tert-Butyl-4-methoxyphenol, widely known as Butylated Hydroxyanisole (BHA), is a synthetic phenolic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries. Its primary function is to inhibit oxidation by scavenging free radicals, thereby preventing degradation and extending the shelf life of products.[1][2] Beyond its preservative properties, BHA has been the subject of considerable research for its role in modulating cellular oxidative stress pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which BHA exerts its effects, with a particular focus on the Nrf2-KEAP1 and MAPK signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and drug development efforts.

Introduction to this compound (BHA)

BHA is a waxy solid composed of a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[3] Its antioxidant activity stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to free radicals, thus neutralizing them and terminating oxidative chain reactions.[2] While effective as a preservative, the interaction of BHA with cellular systems has revealed a more complex biological profile, including the modulation of key signaling pathways involved in the cellular response to oxidative stress.

Modulation of the Nrf2-KEAP1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the Nrf2-KEAP1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.

BHA, and more potently its metabolite tert-butylhydroquinone (B1681946) (tBHQ), are known activators of the Nrf2 pathway. Evidence suggests that tBHQ directly interacts with and modifies cysteine residues on KEAP1. This covalent modification inhibits the ability of KEAP1 to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of its target genes. These include enzymes involved in glutathione (B108866) biosynthesis (e.g., GCLC), detoxification (e.g., NQO1), and iron sequestration (e.g., HMOX-1).

Involvement in MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including those related to stress. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress is a known activator of these pathways.

The role of BHA in modulating MAPK signaling is multifaceted and appears to be context-dependent. Some studies have shown that Nrf2 activation by BHA and its metabolites is associated with the activation of JNK1 and ERK2. Conversely, other research indicates that BHA can have an inhibitory effect on the phosphorylation of p38 and ERK in response to certain inflammatory stimuli, such as lipopolysaccharide (LPS) and heat stress.[1] This suggests that BHA may dampen the inflammatory response that is often intertwined with oxidative stress. The direct interaction of BHA with upstream components of the MAPK cascades is an area of ongoing investigation. A recent study has also identified BHA as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling molecule in TNF-alpha induced inflammation and cell death pathways, which can be linked to MAPK signaling.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of BHA.

Table 1: Cytotoxicity and Protective Concentrations of BHA

| Cell Line | Parameter | Value | Context | Citation |

| Vero Cells | EC50 | 32 µM | Cytotoxicity | [3] |

| L929 Cells | Protective Conc. | 50-150 µM | Protection against cisplatin-induced cytotoxicity | [5] |

| Rat Thymocytes | Apoptotic Conc. | 100-300 µM | Induction of apoptosis | [6] |

| Mouse Hepatocytes | Protective Conc. | 5 µM | Protection against H2O2-induced ROS | [5] |

Table 2: Antioxidant Activity of BHA

| Assay | Parameter | Value | Citation |

| DPPH Radical Scavenging | IC50 | 112.05 µg/mL | [2] |

| DPPH Radical Scavenging | IC50 | 29.82 µg/mL | [2] |

| ABTS Radical Scavenging | IC50 | - | [2] |

Table 3: Effects of BHA on Nrf2 Pathway Components

| Cell Line | BHA Conc. | Effect | Target | Citation |

| Primary Skin Fibroblasts | 100 µM | Increased protein level | Nrf2 | [1] |

| Rat Thymocytes | 30-100 µM | Decreased content | Non-protein thiol (Glutathione) | [6] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HepG2, L929, or primary hepatocytes) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for 70-80% confluency at the time of treatment.

-

Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

BHA Preparation: Prepare a stock solution of BHA (e.g., 100 mM in DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 50, 100 µM).

-

Pre-treatment: For protection studies, pre-treat the cells with BHA-containing medium for a specified period (e.g., 30 minutes to 2 hours).

-

Oxidative Stress Induction: Following pre-treatment, add the oxidative stressor (e.g., H2O2 at 100-1000 µM) to the culture medium and incubate for the desired duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

-

Treatment: Culture and treat cells in a 96-well plate as described in section 5.1.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Treatment: Culture and treat cells in a 96-well black-walled plate.

-

DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Nrf2 and Phospho-MAPKs

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, p-p38, p-ERK, p-JNK, and their total counterparts) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., HMOX-1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: Perform qPCR using a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound (BHA) demonstrates a significant capacity to modulate cellular oxidative stress pathways. Its primary mechanism of action in this context is the activation of the Nrf2-KEAP1 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. Furthermore, BHA appears to have a modulatory role in MAPK signaling, although this effect may be dependent on the specific cellular context and stressors involved. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of BHA and related compounds in conditions associated with oxidative stress. Further investigation is warranted to fully understand the intricate interplay between BHA and these critical signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of butylated hydroxylanisole against hydrogen peroxide-induced apoptosis in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Butylated Hydroxyanisole (BHA): Discovery, History, and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core functionalities of Butylated Hydroxyanisole (BHA) as a synthetic antioxidant. Since its introduction, BHA has become a cornerstone in preventing oxidative degradation in various products, most notably in the food industry to prevent rancidity in fats and oils.[1][2] This document provides a comprehensive overview of its chemical synthesis, mechanism of action, and the experimental methodologies used to quantify its antioxidant efficacy.

Discovery and Historical Milestones

Butylated hydroxyanisole emerged as a significant synthetic antioxidant around 1947 and has since been widely used as a preservative in food, food packaging, animal feed, cosmetics, and pharmaceuticals.[1][3] Its primary function is to prevent the oxidative deterioration of fats and oils, thereby extending the shelf life of products and preventing the formation of off-flavors and odors.[4][5] BHA is a synthetic analogue of vitamin E and functions similarly as a free radical scavenger.[3][4] The development and application of BHA marked a significant advancement in food preservation technology, offering a cost-effective and highly efficient solution to combat lipid peroxidation.[4]

Chemical Synthesis of Butylated Hydroxyanisole

BHA is commercially available as a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole, with the 3-isomer being predominant and more effective as an antioxidant.[1][6] The synthesis of BHA is primarily achieved through two main routes:

-

Alkylation of 4-methoxyphenol (B1676288): This process involves the reaction of 4-methoxyphenol with isobutylene.[1]

-

Methylation of tertiary butyl hydroquinone (B1673460) (TBHQ): An improved and widely used industrial method involves the reaction of TBHQ with dimethyl sulfate (B86663) in the presence of a slight stoichiometric excess of sodium hydroxide.[4][7][8] This reaction is typically carried out in a solvent like hexane (B92381) at a temperature range of 30°C to 50°C.[7][8]

Below is a generalized workflow for the synthesis of BHA from TBHQ.

Mechanism of Antioxidant Action

The primary role of BHA as an antioxidant is to interrupt the free-radical chain reactions of autoxidation.[4] Lipid oxidation proceeds through a three-stage process: initiation, propagation, and termination. BHA functions by donating a hydrogen atom from its hydroxyl group to lipid free radicals (R•, RO•, or ROO•), thereby converting them into more stable molecules and terminating the propagation step.[4] The resulting BHA radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making it relatively unreactive and unable to propagate the oxidation chain.[1]

Quantitative Analysis of Antioxidant Efficacy

The antioxidant capacity of BHA has been evaluated using various in vitro assays. The data presented below summarizes the findings from comparative studies involving other synthetic antioxidants.

| Antioxidant | Method | IC50 (mg/mL) | FRAP Value (µmol Fe²⁺/g) | Reference |

| BHA | DPPH | 0.0052 | 8333 ± 7.44 | [9] |

| BHT | DPPH | 0.011 | 8666 ± 7.22 | [9] |

| BHA | DPPH | 0.035 ± 0.007 | - | [9] |

| BHT | DPPH | 0.020 ± 0.001 | - | [9] |

IC50: The concentration of an antioxidant required to reduce the initial concentration of the DPPH radical by 50%. A lower IC50 value indicates greater antioxidant activity. FRAP: Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce ferric iron.

| Antioxidant | Addition Level (µg/5mL emulsion) | Inhibitory Ratio (IR) | Reference |

| BHA | 25 | Similar to BHT | [10] |

| BHT | 25 | Similar to BHA | [10] |

| TBHQ | 6.25 | Lower than BHA and BHT | [10] |

| TBHQ | 3.13 | Lower than BHA and BHT | [10] |

Miller's Test: A method to assess antioxidant activity in an emulsion system.

Experimental Protocols for Antioxidant Activity Assessment

A variety of methods are employed to test the efficacy of antioxidants like BHA. These assays can be broadly categorized based on the mechanism of action they measure.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm), which corresponds to a color change from purple to yellow.[9][11]

Generalized Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: Solutions of BHA at various concentrations are prepared.

-

Reaction: A specific volume of the BHA solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored spectrophotometrically at approximately 593 nm.[9]

Generalized Protocol:

-

Preparation of FRAP reagent: The reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

-

Sample Preparation: BHA solutions of known concentrations are prepared.

-

Reaction: The BHA solution is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Measurement: The absorbance of the blue-colored solution is measured.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known reducing agent (e.g., FeSO₄).

Toxicological and Safety Considerations

While BHA is widely used, its safety has been a subject of discussion. The U.S. National Institutes of Health has classified BHA as "reasonably anticipated to be a human carcinogen" based on studies in experimental animals that showed the development of papillomas and squamous cell carcinomas in the forestomach of rats and hamsters at high doses.[1] However, these findings are considered not directly relevant to humans, who lack a forestomach.[1] Some studies have also suggested potential endocrine-disrupting effects at high concentrations.[3][5] Regulatory agencies worldwide have established acceptable daily intake levels for BHA in food products.[5]

Conclusion

Butylated hydroxyanisole has a long and established history as an effective synthetic antioxidant. Its ability to scavenge free radicals and terminate the oxidative chain reactions that lead to the degradation of fats and oils has made it an invaluable tool in the food and pharmaceutical industries. Understanding its synthesis, mechanism of action, and the methods used to evaluate its efficacy is crucial for researchers and professionals working in product development and preservation. While toxicological aspects warrant consideration, its use within established safety limits continues to be a reliable method for maintaining product quality and stability.

References

- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 2. Butylated hydroxyanisole in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 5. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101583586B - Improvement in synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Google Patents [patents.google.com]

- 7. US20090312582A1 - Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Google Patents [patents.google.com]

- 8. Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone - Patent US-2009312582-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT | MDPI [mdpi.com]

An In-Depth Technical Guide on 3-tert-Butyl-4-methoxyphenol: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-4-methoxyphenol, an isomer of butylated hydroxyanisole (BHA), is a synthetic phenolic compound with significant antioxidant properties. It is widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. For researchers and professionals in drug development, a thorough understanding of its physical, chemical, and biological characteristics is paramount for its potential application in therapeutic contexts. This technical guide provides a comprehensive overview of this compound, focusing on its core attributes, experimental protocols, and its interaction with cellular signaling pathways.

Physicochemical Characteristics

This compound is a substituted phenol (B47542) characterized by a tert-butyl group and a methoxy (B1213986) group attached to the benzene (B151609) ring. These substitutions significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 88-32-4 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.247 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 61-63 °C | |

| Boiling Point | 285.3 °C (Predicted) | |

| Density | 1.0±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in ethanol, methanol, and oils. Insoluble in water. | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the tert-butyl group protons, with chemical shifts and splitting patterns characteristic of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique peaks for each carbon atom in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic ring, the methoxy carbon, and the remaining aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group (O-H) stretching. Other significant peaks include those for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether and phenol, and C=C stretching of the aromatic ring.

-

MS (Mass Spectrometry): The mass spectrum provides the molecular weight of the compound and its fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 180. A prominent fragment would likely correspond to the loss of a methyl group (M-15) or a tert-butyl group (M-57).

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation of 4-Methoxyphenol (B1676288)

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of 4-methoxyphenol with a tert-butylating agent, such as tert-butanol (B103910) or isobutylene, in the presence of an acid catalyst.[4][5][6] The reaction typically yields a mixture of 2-tert-butyl and 3-tert-butyl isomers, which necessitates purification.[7]

Materials:

-

4-Methoxyphenol

-

tert-Butanol

-

Concentrated Sulfuric Acid (or another suitable Lewis acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve 4-methoxyphenol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add the acid catalyst to the stirred solution.

-

Add tert-butanol dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the 3-tert-butyl isomer from the 2-tert-butyl isomer and any unreacted starting material.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation, identification, and quantification of this compound.[8][9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Caption: Workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Phenolic antioxidants, including this compound, are known to exert their biological effects through various mechanisms, primarily by scavenging free radicals and modulating cellular signaling pathways involved in oxidative stress response and inflammation.

Antioxidant Mechanism and the Keap1-Nrf2/ARE Pathway

The primary antioxidant activity of this compound stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl group.

A key signaling pathway implicated in the cellular response to oxidative stress is the Keap1-Nrf2/ARE pathway.[10][11][12] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[13][14] This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

While direct studies on this compound are limited, it is plausible that, like other phenolic antioxidants such as tert-butylhydroquinone (B1681946) (tBHQ), it can activate the Nrf2/ARE pathway, contributing to its protective effects against oxidative damage.[12]

Caption: The Keap1-Nrf2/ARE signaling pathway in response to oxidative stress.

Potential Modulation of the NF-κB Pathway

Chronic inflammation is closely linked to oxidative stress, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[15][16] Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Given the antioxidant properties of this compound, it may indirectly inhibit the activation of the NF-κB pathway by reducing the levels of reactive oxygen species (ROS) that act as signaling molecules for NF-κB activation. Some studies on related phenolic antioxidants have suggested a direct inhibitory effect on components of the NF-κB pathway, although this needs to be specifically investigated for this compound.[17][18]

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a compound of significant interest due to its well-established antioxidant properties. This guide has provided a detailed overview of its physicochemical characteristics, along with actionable experimental protocols for its synthesis and analysis. Furthermore, the exploration of its potential interactions with key cellular signaling pathways, such as the Keap1-Nrf2/ARE and NF-κB pathways, highlights its promise for further investigation in the context of drug development and the mitigation of oxidative stress-related diseases. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the biological activities of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 6. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. patents.justia.com [patents.justia.com]

- 8. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. pharmtech.com [pharmtech.com]

- 10. msjonline.org [msjonline.org]

- 11. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. mdpi.com [mdpi.com]

- 16. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-tert-Butyl-4-methoxyphenol in laboratory solvents

An In-depth Technical Guide to the Solubility of 3-tert-Butyl-4-methoxyphenol in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (BHA) in common laboratory solvents. BHA is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1] A thorough understanding of its solubility is crucial for its effective formulation, analysis, and application in various scientific and industrial fields.

Commercial BHA is typically a mixture of two isomers: this compound and 2-tert-Butyl-4-methoxyphenol. This guide focuses on the properties of this mixture.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Methanol | 13.62 |

| Ethanol | 11.79 |

| n-Propanol | 10.74 |

| Isopropanol | Not specified |

| n-Butanol | 11.52 |

| Acetone | 19.38 |

| Ethyl Acetate | 25.02 |

| Dichloromethane | 34.94 |

| Acetonitrile | 13.92 |

| Chloroform | Freely Soluble |

| Ether | Freely Soluble |

| Petroleum Ether | Soluble |

Qualitative descriptions are provided where exact quantitative values were not available in the reviewed literature. "Freely soluble" indicates a high degree of solubility, while "soluble" suggests a lower but still significant solubility.

Table 2: Solubility in Ethanol and Propylene Glycol at 25°C

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 25 | 25 |

| Propylene Glycol | 25 | 50 |

Table 3: Solubility in Water

| Solvent | Solubility |

| Water | Insoluble |

The data indicates that this compound is readily soluble in various organic solvents, particularly polar protic and aprotic solvents, but is insoluble in water.[1]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3] The following protocol is a generalized procedure for determining the solubility of this compound.

Protocol: Determination of Solubility via the Shake-Flask Gravimetric Method

1. Objective: To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specific temperature.

2. Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm)

-

Pipettes

-

Evaporating dish

-

Drying oven or vacuum oven

-

Desiccator

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish and record the total weight.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Periodically remove the dish, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating complete removal of the solvent.

-

4. Calculation of Solubility:

-

Mass of dissolved solute (m_solute): Final constant weight of the evaporating dish with residue - Initial weight of the empty evaporating dish.

-

Mass of solvent (m_solvent): (Weight of the evaporating dish with the solution) - (Final constant weight of the evaporating dish with residue).

-

Solubility ( g/100g of solvent): (m_solute / m_solvent) * 100

Visualizations

Logical Relationship: Solubility Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Gravimetric Method.

Experimental Workflow: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of this compound in various matrices. The following diagram outlines a typical experimental workflow for such an analysis.

References

The Untapped Potential of 3-tert-Butyl-4-methoxyphenol as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While significant focus has been placed on the design of the two ligands, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide explores the potential of 3-tert-Butyl-4-methoxyphenol as a core component of PROTAC linkers. While commercially available and categorized as a PROTAC linker, its application in published research remains to be documented. This guide will, therefore, provide a comprehensive framework for its theoretical application, drawing upon established principles of PROTAC design, synthesis, and evaluation. We will present hypothetical yet representative data and detailed experimental protocols to serve as a practical resource for researchers venturing into the design of novel PROTACs.

Core Concepts of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker plays a crucial role in this process by governing the geometry and stability of the ternary complex.

The Role of this compound in Linker Design

This compound, a substituted phenolic compound, offers several intriguing features for PROTAC linker design. Its methoxy (B1213986) group can be demethylated to a phenol, providing a reactive handle for linker attachment via ether or ester linkages. The tert-butyl group imparts a degree of conformational rigidity and lipophilicity, which can influence cell permeability and the stability of the ternary complex.

Hypothetical PROTAC Design and Synthesis

A hypothetical PROTAC, designated as P-1 , could be designed to target a kinase of interest (KOI) for degradation via the Cereblon (CRBN) E3 ligase. The synthesis would involve a multi-step process, starting with the functionalization of this compound to create a bifunctional linker, followed by sequential coupling to the KOI ligand and the CRBN ligand (e.g., pomalidomide).

Quantitative Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated through a series of in vitro assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical data for our conceptual PROTAC, P-1 , and a control compound with a standard polyethylene (B3416737) glycol (PEG) linker.

| Compound | Linker Type | DC50 (nM) | Dmax (%) |

| P-1 | 3-tert-Butyl-4-methoxyphenoxy-alkyl | 50 | 95 |

| Control-PEG | PEG4 | 100 | 90 |

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to determine the extent of POI degradation following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Seed target cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to a vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Reagents:

-

His-tagged POI

-

GST-tagged E3 ligase complex (e.g., DDB1-CRBN)

-

Europium-labeled anti-His antibody

-

Allophycocyanin (APC)-labeled anti-GST antibody

-

PROTAC compound

-

-

Assay Procedure:

-

In a 384-well plate, add the His-tagged POI, GST-tagged E3 ligase complex, and the PROTAC at various concentrations.

-

Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for complex formation.

-

Add the Europium-labeled anti-His antibody and the APC-labeled anti-GST antibody.

-

Incubate for another hour at room temperature.

-

-

Measurement:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

-

The TR-FRET signal is proportional to the amount of ternary complex formed.

-

-

Data Analysis:

-

Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

-

Conclusion

While the specific application of this compound as a PROTAC linker is yet to be extensively explored in the scientific literature, its chemical structure presents a promising scaffold for the development of novel degraders. The tert-butyl group may offer advantages in terms of metabolic stability and pre-organization of the linker for optimal ternary complex formation. The synthetic routes are accessible, and the evaluation of such PROTACs can be readily achieved using standard biochemical and cellular assays. This guide provides a foundational framework for researchers to investigate the potential of this and other substituted phenolic compounds in the ever-evolving landscape of targeted protein degradation. The empirical validation of these concepts will be crucial in determining the true utility of this linker class in drug discovery.

A Technical Guide to In Vitro Antioxidant Capacity Assays for Butylated Hydroxyanisole (BHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in the food, cosmetics, and pharmaceutical industries since 1947.[1] Its primary function is to prevent oxidative degradation, thereby extending the shelf life and maintaining the quality of products.[1][2] BHA consists of a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[1] The efficacy of BHA stems from its ability to neutralize free radicals.[1] Understanding and quantifying this antioxidant capacity is crucial for quality control, formulation development, and regulatory compliance. This guide provides an in-depth overview of the core in vitro assays used to evaluate the antioxidant capacity of BHA, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Mechanism of BHA Antioxidant Activity